Tyrosinase-related Protein 2 (TRP-2) (181-188)
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Overview
Description
Tyrosinase-related Protein 2 (TRP-2) (181-188) is a peptide derived from the tyrosinase-related protein 2, corresponding to residues 180-188. This peptide is recognized as a major reactive epitope within tyrosinase-related protein 2 by anti-B16 cytotoxic T lymphocytes. It conforms to the MHC class I H2-Kb binding motif and is used primarily for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-related Protein 2 (181-188) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Tyrosinase-related Protein 2 (181-188) often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Tyrosinase-related Protein 2 (181-188) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of amino acid side chains.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitutions during synthesis for analog studies.
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, or DIC.
Deprotection Reagents: TFA (trifluoroacetic acid) for Boc group removal.
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) for reduction reactions.
Major Products: The primary product is the peptide Tyrosinase-related Protein 2 (181-188) itself. Depending on the reactions, modified peptides with oxidized or reduced side chains can also be obtained .
Scientific Research Applications
Tyrosinase-related Protein 2 (181-188) has several applications in scientific research:
Immunotherapy: It is used as a target for immunotherapy in melanoma treatment.
Cancer Research: It serves as a biomarker and therapeutic target in melanoma research.
Biological Studies: The peptide is used to study melanocyte differentiation and the molecular mechanisms of melanogenesis.
Mechanism of Action
Tyrosinase-related Protein 2 (181-188) exerts its effects by binding to MHC class I molecules, presenting the peptide to cytotoxic T lymphocytes. This interaction triggers an immune response, leading to the destruction of melanoma cells. The peptide’s molecular targets include the MHC class I H2-Kb binding motif, and it is involved in pathways related to immune recognition and tumor rejection .
Comparison with Similar Compounds
Tyrosinase-related Protein 1 (TRP-1): Another melanocyte differentiation antigen involved in melanogenesis.
Melanoma Antigen Recognized by T cells (MART-1): A widely recognized melanoma-associated antigen.
gp100: A melanoma-associated antigen recognized by tumor-reactive T cells.
Uniqueness: Tyrosinase-related Protein 2 (181-188) is unique due to its specific recognition by anti-B16 cytotoxic T lymphocytes and its role in melanoma immunotherapy. Unlike other similar compounds, it has a distinct sequence and binding motif that make it a valuable target for therapeutic interventions .
Properties
Molecular Formula |
C58H73N9O12 |
---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |
InChI Key |
HRXKEXXZGCWJFY-IAWGGNPOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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